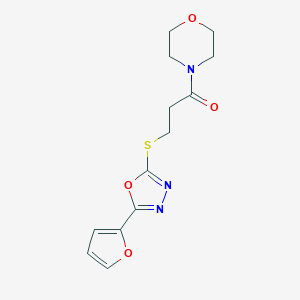![molecular formula C20H25NO4 B285734 Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate](/img/structure/B285734.png)
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of tetracyclic compounds and has shown promise in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate.
Mechanism of Action
The mechanism of action of Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate involves the inhibition of enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting these enzymes, Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve cognitive function, reduce anxiety and depression-like behavior, and have antipsychotic effects. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate in lab experiments include its ability to inhibit enzymes involved in the breakdown of acetylcholine, its potential as an antipsychotic and antidepressant agent, and its anti-inflammatory and antioxidant properties. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Future Directions
For the research on Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate include further studies to understand its mechanism of action and potential applications, including its potential as a lead compound for the development of new drugs. Other future directions include exploring its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand its toxicity and potential side effects.
Synthesis Methods
The synthesis of Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate involves the condensation of 2,4,6-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and acylation, to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
Ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.0~1,10~.0~3,8~]heptadeca-3,5,7-triene-17-carboxylate has shown potential applications in various fields of scientific research. In biochemistry, it has been studied for its ability to inhibit enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In pharmacology, it has been investigated for its potential as an antipsychotic and antidepressant agent. In medicinal chemistry, it has been explored for its potential as a lead compound for the development of new drugs.
properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 15-ethyl-16-oxo-2-oxa-15-azatetracyclo[7.5.3.01,10.03,8]heptadeca-3,5,7-triene-17-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-3-21-18(22)17(19(23)24-4-2)16-13-9-5-6-11-15(13)25-20(21)12-8-7-10-14(16)20/h5-6,9,11,14,16-17H,3-4,7-8,10,12H2,1-2H3 |
InChI Key |
CMWSRXJFTGYKQA-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(C2C3C1(CCCC3)OC4=CC=CC=C24)C(=O)OCC |
Canonical SMILES |
CCN1C(=O)C(C2C3C1(CCCC3)OC4=CC=CC=C24)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B285652.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B285656.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)